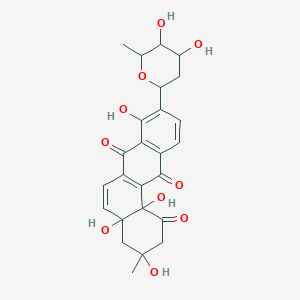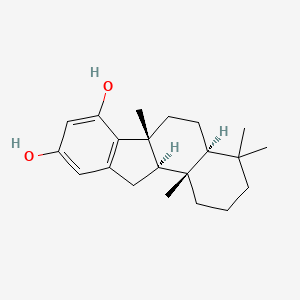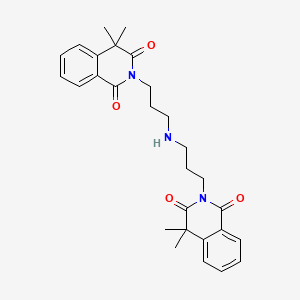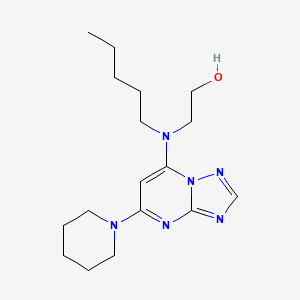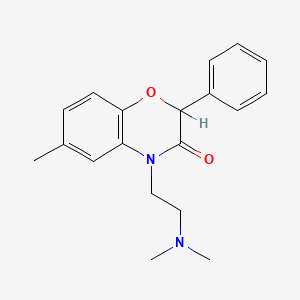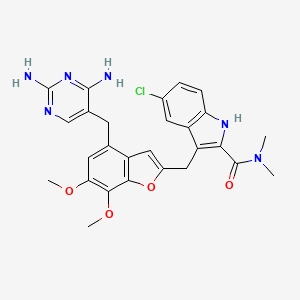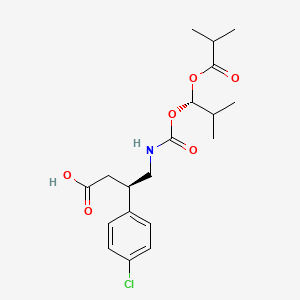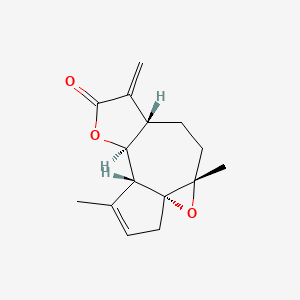![molecular formula C22H13AsCl2F2N2O4 B1666143 1-(2-羧基苯基)-7-氯-6-[(2-氯-4,6-二氟苯基)氨基]-4-氧代-1,4-二氢喹啉-3-羧酸 CAS No. 862243-29-6](/img/structure/B1666143.png)
1-(2-羧基苯基)-7-氯-6-[(2-氯-4,6-二氟苯基)氨基]-4-氧代-1,4-二氢喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AVE 9423 is an allosteric glycogen phosphorylase inhibitor.
科学研究应用
化学合成和结构分析
- 该化合物已在化学合成和结构分析的背景下进行研究。例如,Xia,Chen和Yu(2013)分离并鉴定了一个相关化合物,重点介绍了其基于NMR、质谱和元素分析的合成和结构建立(Xia, Chen, & Yu, 2013)。
理化性质
- 对类似化合物的理化性质进行了研究。Qiuxiang(2002)研究了一个密切相关化合物的熔化和解离性质,提供了关于其溶解度和离子强度关系的见解(Qiuxiang, 2002)。
杂环化合物的合成
- 该化合物在各种杂环化合物的合成中发挥作用。例如,Al-huniti等人(2007)利用类似化合物合成了取代的六氢和四氢喹啉衍生物,重点关注合成化合物的化学反应和结构(Al-huniti et al., 2007)。
抗菌活性
- 还对与1-(2-羧基苯基)-7-氯-6-[(2-氯-4,6-二氟苯基)氨基]-4-氧代-1,4-二氢喹啉-3-羧酸在结构上相似的化合物的抗菌性质进行了研究。例如,Al-Hiari等人(2011)合成并测试了N4-乙酰化六氢衍生物的抗菌活性,提供了它们相对于现有抗生素的有效性的证据(Al-Hiari et al., 2011)。
抗分枝杆菌活性
- 此外,该化合物的用途延伸到抗分枝杆菌活性。Senthilkumar等人(2009)合成了新颖的衍生物,并评估了它们对不同分枝杆菌菌株的有效性,提供了有关它们体外和体内有效性的见解(Senthilkumar et al., 2009)。
属性
CAS 编号 |
862243-29-6 |
|---|---|
产品名称 |
1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
分子式 |
C22H13AsCl2F2N2O4 |
分子量 |
505.3 g/mol |
IUPAC 名称 |
1-(2-carboxyphenyl)-7-chloro-6-(2-chloro-4,6-difluoroanilino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H12Cl2F2N2O5/c24-14-8-19-12(7-17(14)28-20-15(25)5-10(26)6-16(20)27)21(30)13(23(33)34)9-29(19)18-4-2-1-3-11(18)22(31)32/h1-9,28H,(H,31,32)(H,33,34) |
InChI 键 |
OEMJXSVJXPIFMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NC4=C(C=C(C=C4Cl)F)F)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NC4=C(C=C(C=C4Cl)F)F)C(=O)O |
外观 |
Solid powder |
其他 CAS 编号 |
862243-29-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AVE 9423 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



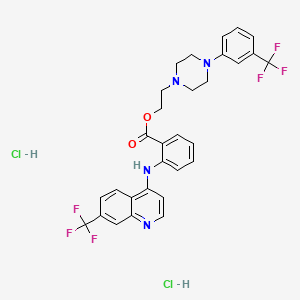
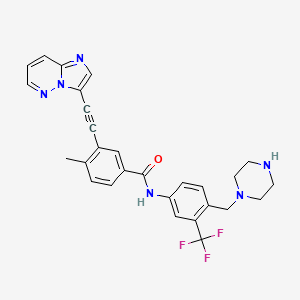
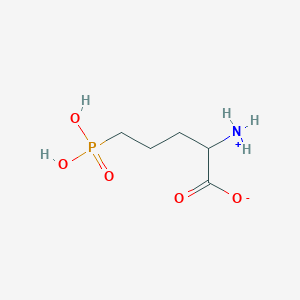
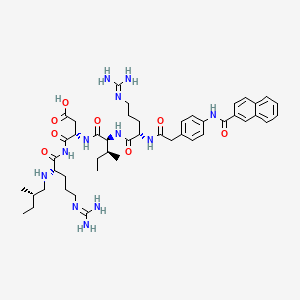
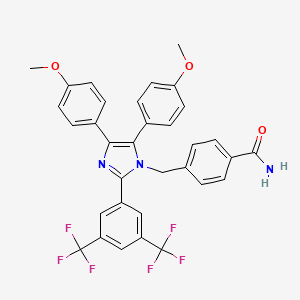
![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)
